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An in-depth exploration of select research methodologies employed in the field of Bioresource

Sciences at Nihon University and collaborating institutions is provided below. These application

notes and protocols are designed for researchers, scientists, and professionals in drug

development, offering detailed experimental procedures, quantitative data summaries, and

visual representations of complex biological processes and workflows.

Application Note 1: Serological Surveillance of Oz
Virus
Introduction
Oz virus (OZV) is an emerging tick-borne thogotovirus that has been identified in Japan and is

capable of causing fatal infections in humans. To understand the prevalence and distribution of

this virus in wildlife, a key aspect of bioresource science and public health, researchers at

Nihon University and collaborating institutions have developed a double-antigen sandwich

enzyme-linked immunosorbent assay (DAgS ELISA) for the detection of OZV antibodies. This

application note details the protocol for this ELISA and presents findings from a

seroepidemiological survey of wild boars in Japan.[1]

Experimental Protocols
Protocol 1: Double-Antigen Sandwich ELISA (DAgS ELISA) for Oz
Virus Antibody Detection[1]
Objective: To detect the presence of Oz virus antibodies in animal serum samples.
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Materials:

Recombinant Oz virus nucleoprotein (NP)

96-well ELISA plates

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Wash buffer (e.g., PBS with 0.05% Tween 20)

Blocking buffer (e.g., 1% BSA in PBS)

Serum samples from test animals

Positive and negative control sera

Horseradish peroxidase (HRP)-conjugated recombinant Oz virus NP

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

Stop solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Coating: Dilute the recombinant Oz virus NP to a concentration of 1 µg/mL in coating buffer.

Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate. Incubate the plate

overnight at 4°C.

Washing: The following day, wash the plate three times with 200 µL of wash buffer per well.

Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate

for 1 hour at room temperature.

Washing: Wash the plate three times with wash buffer.

Sample Incubation: Add 100 µL of diluted serum samples (typically a 1:100 dilution in

blocking buffer) to the appropriate wells. Include positive and negative controls. Incubate for
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1 hour at 37°C.

Washing: Wash the plate five times with wash buffer.

Conjugate Incubation: Add 100 µL of HRP-conjugated recombinant Oz virus NP, diluted in

blocking buffer, to each well. Incubate for 1 hour at 37°C.

Washing: Wash the plate five times with wash buffer.

Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark

for 15 minutes at room temperature.

Stopping the Reaction: Add 50 µL of stop solution to each well.

Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

Data Presentation
Table 1: Seroepidemiological Survey of Oz Virus in Wild Boars[1]

Parameter Value

Total Samples Tested 1045

Seroprevalence 33.5%

Assay Sensitivity 72.2%

Assay Specificity 88.2%

Overall Concordance with Neutralization Test 79.0%

Peak Season for Seroprevalence Summer

Visualization
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DAgS ELISA Workflow for Oz Virus Antibody Detection.

Application Note 2: Investigating the Role of Inulin
in Experimental Colitis
Introduction
Inflammatory Bowel Disease (IBD), including ulcerative colitis, is a chronic inflammatory

condition of the gastrointestinal tract. Research into the impact of dietary components on IBD is

a significant area of bioresource science. Inulin, a type of prebiotic fiber, has been studied for

its potential to ameliorate colitis. This application note provides a general protocol for inducing

colitis in a murine model and assessing the effects of an inulin-supplemented diet, based on

methodologies reported in the field.[2][3][4]

Experimental Protocols
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse
Model and Inulin Intervention[3][4]
Objective: To induce acute colitis in mice and evaluate the therapeutic potential of dietary inulin.

Materials:

C57BL/6 mice (8-10 weeks old)

Dextran sulfate sodium (DSS), molecular weight 36-50 kDa

Standard rodent chow

Inulin-supplemented chow (e.g., 5% inulin by weight)

Drinking water

Animal balance

Tools for clinical scoring (e.g., stool consistency and blood presence charts)

Anesthetic (e.g., isoflurane)
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Surgical tools for tissue collection

Reagents for RNA extraction and cytokine analysis (e.g., TRIzol, qPCR reagents)

Histology supplies (formalin, paraffin, H&E stain)

Procedure:

Acclimatization: Acclimate mice to the animal facility for at least one week with free access to

standard chow and water.

Dietary Intervention: Divide mice into two groups: a control group receiving standard chow

and a treatment group receiving inulin-supplemented chow. Start the respective diets one

week prior to DSS administration.

Colitis Induction: To induce colitis, replace the drinking water with a solution of 2.5% (w/v)

DSS in sterile water. Provide the DSS water for 7 consecutive days. The control diet group

receives DSS water, and the inulin diet group also receives DSS water. A third group

receiving a standard diet and regular water should be included as a healthy control.

Monitoring: Monitor the mice daily for weight loss, stool consistency, and the presence of

blood in the stool. Calculate a Disease Activity Index (DAI) score based on these

parameters.

Termination and Sample Collection: On day 8 (or a predetermined endpoint), euthanize the

mice.

Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.

Histological Analysis: Collect a distal portion of the colon, fix it in 10% neutral buffered

formalin, embed it in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for

histological scoring of inflammation and tissue damage.

Molecular Analysis: Collect another portion of the colon and snap-freeze it in liquid nitrogen

for subsequent RNA extraction and analysis of inflammatory cytokine expression (e.g., TNF-

α, IL-6, IL-1β) by quantitative real-time PCR (qPCR).
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Data Presentation
Table 2: Representative Data from an Inulin and Experimental Colitis
Study[4]

Parameter Control Diet + DSS Inulin Diet + DSS

Disease Activity Index (DAI) at

Day 7
3.5 ± 0.4 2.1 ± 0.3

Colon Length (cm) 6.2 ± 0.5 7.8 ± 0.6

Histological Score 8.5 ± 1.2 4.2 ± 0.9

Relative TNF-α mRNA

Expression
12.3 ± 2.1 5.6 ± 1.5

Relative IL-6 mRNA

Expression
15.8 ± 3.2 7.1 ± 2.0

Data are presented as mean ± standard deviation and are hypothetical examples based on

published findings.
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Experimental Workflow for DSS-Induced Colitis and Inulin Intervention.

Application Note 3: Methionine Metabolism in Liver
Fibrosis
Introduction
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Chronic liver diseases often lead to liver fibrosis, the excessive accumulation of extracellular

matrix proteins. Research in bioresource sciences at institutions like Nihon University

investigates the molecular mechanisms underlying such pathologies. Methionine metabolism

plays a crucial role in liver health, and its dysregulation is implicated in the progression of liver

fibrosis.[5][6][7] This application note outlines the key steps in the methionine metabolic

pathway and provides a general protocol for studying liver fibrosis in a preclinical model.

Experimental Protocols
Protocol 3: General Protocol for Studying Liver Fibrosis in a Rodent
Model
Objective: To induce liver fibrosis in rodents and analyze changes in methionine metabolism.

Materials:

Sprague-Dawley rats or C57BL/6 mice

Carbon tetrachloride (CCl₄) or thioacetamide (TAA) for fibrosis induction

Corn oil (vehicle for CCl₄)

Saline (vehicle for TAA)

Animal housing and care facilities

Blood collection supplies (e.g., capillary tubes, serum separator tubes)

Liver tissue collection and storage supplies (formalin, liquid nitrogen)

Reagents for biochemical assays (e.g., ALT, AST kits)

Histology supplies (Sirius Red stain for collagen)

Equipment for molecular analysis (e.g., HPLC for S-adenosylmethionine and S-

adenosylhomocysteine, qPCR for gene expression)

Procedure:
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Animal Model Induction:

CCl₄ Model: Administer CCl₄ (e.g., 1 mL/kg body weight, 1:1 dilution in corn oil) via

intraperitoneal injection twice a week for 8-12 weeks.

TAA Model: Administer TAA (e.g., 200 mg/kg body weight in saline) via intraperitoneal

injection three times a week for 6-8 weeks.

Include a control group receiving only the vehicle.

Monitoring: Monitor animal health and body weight regularly.

Sample Collection: At the end of the induction period, collect blood via cardiac puncture for

serum biochemical analysis (ALT, AST). Euthanize the animals and excise the liver.

Tissue Processing:

Fix a portion of the liver in 10% formalin for histological analysis.

Snap-freeze a portion in liquid nitrogen for molecular and biochemical analyses.

Analysis:

Histology: Stain liver sections with Sirius Red to visualize and quantify collagen deposition

as an indicator of fibrosis.

Biochemical Analysis: Measure serum ALT and AST levels to assess liver damage.

Methionine Metabolite Analysis: Use HPLC to measure the levels of S-

adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in liver tissue

homogenates and calculate the SAM/SAH ratio as an index of methylation potential.

Gene Expression Analysis: Use qPCR to measure the mRNA levels of genes involved in

methionine metabolism (e.g., MAT1A, MAT2A, GNMT) and fibrosis (e.g., collagen type I,

α-SMA).
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Table 3: Expected Outcomes in a Liver Fibrosis Model with
Dysregulated Methionine Metabolism

Parameter Control Group Fibrosis Group

Serum ALT (U/L) 35 ± 5 150 ± 20

Serum AST (U/L) 45 ± 7 200 ± 25

Liver Collagen Content (%) 1.2 ± 0.3 8.5 ± 1.5

Hepatic SAM/SAH Ratio 4.5 ± 0.8 1.8 ± 0.5

Relative MAT1A mRNA

Expression
1.0 ± 0.2 0.3 ± 0.1

Relative MAT2A mRNA

Expression
1.0 ± 0.3 3.5 ± 0.7

Data are presented as mean ± standard deviation and are hypothetical examples based on

published findings.
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Simplified Methionine Metabolism Pathway in the Liver.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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